molecular formula C15H17NO3 B1204553 Ilepcimide CAS No. 82857-82-7

Ilepcimide

Numéro de catalogue: B1204553
Numéro CAS: 82857-82-7
Poids moléculaire: 259.30 g/mol
Clé InChI: BLPUOQGPBJPXRL-FNORWQNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'Ilepcimide est synthétisé en faisant réagir un composé d'ester acrylique de poivre avec des pipéridines sous l'effet d'un catalyseur . Les conditions de réaction impliquent généralement des températures contrôlées et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle d'this compound consiste à optimiser la voie de synthèse pour augmenter l'échelle de la réaction tout en maintenant l'efficacité et la rentabilité. Cela inclut l'utilisation de compositions et de méthodes de préparation à haute vitesse de dissolution pour améliorer la biodisponibilité et l'absorption .

Analyse Des Réactions Chimiques

Types de réactions

L'Ilepcimide subit diverses réactions chimiques, notamment :

    Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound, conduisant à différents dérivés.

    Substitution : L'this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, notamment la température, le solvant et la durée de la réaction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire différents dérivés de la pipéridine.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

L'this compound exerce ses effets par le biais de plusieurs mécanismes :

Applications De Recherche Scientifique

Chemical Applications

Ilepcimide serves as a model compound in the study of piperidine derivatives and their chemical properties. Its structure allows researchers to explore modifications that can enhance biological activity or alter pharmacokinetics. The compound is also utilized in synthetic chemistry for the development of new pharmaceutical agents.

Neurotransmitter Modulation

This compound has been investigated for its effects on neurotransmitter systems, particularly its serotonergic activity. It acts as a selective agonist for glutamate receptor subtypes, including NMDA and AMPA receptors, which are crucial for synaptic plasticity, learning, and memory .

Anticonvulsant Properties

The primary medical application of this compound lies in its use as an anticonvulsant for treating various types of epilepsy. Clinical studies have demonstrated its efficacy in managing partial seizures in children .

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to several mechanisms:

  • Neuroprotection : It inhibits excitotoxicity by reducing excessive glutamate-induced neuronal damage.
  • Anti-inflammatory Effects : The compound reduces the release of pro-inflammatory cytokines, thereby mitigating neuronal injury.
  • Serotonergic Activity : this compound stimulates serotonin synthesis in the brain, contributing to its anticonvulsant effects .

Industrial Applications

This compound is also explored for its potential to enhance the bioavailability of other compounds, such as curcumin. Studies indicate that co-administration with curcumin significantly increases its plasma concentration and pharmacokinetics, suggesting that this compound could serve as a bioavailability enhancer in pharmaceutical formulations .

Clinical Efficacy and Safety

A study conducted by Wang et al. (2012) focused on the clinical efficacy and safety of this compound monotherapy for children with partial seizures. The results indicated that this compound was effective in reducing seizure frequency with minimal side effects .

Pharmacokinetic Studies

A recent study examined the pharmacokinetics of curcumin when administered with this compound in rats. The findings revealed that repeated administration of this compound significantly increased the plasma concentration of dihydrocurcumin, a metabolite of curcumin, highlighting its role in enhancing bioavailability .

Data Tables

Application AreaSpecific UseFindings/Results
ChemistryModel compound for piperidine studiesFacilitates exploration of structural modifications
BiologyNeurotransmitter modulationActs on NMDA and AMPA receptors
MedicineAnticonvulsantEffective in treating partial seizures in children
IndustryBioavailability enhancerIncreases plasma concentration of curcumin

Mécanisme D'action

Ilepcimide exerts its effects through multiple mechanisms:

Comparaison Avec Des Composés Similaires

L'Ilepcimide est structurellement similaire à la pipérine, le principal composé du poivre noir. Les deux composés présentent des effets antiépileptiques, mais l'this compound a montré des avantages supplémentaires, tels que l'amélioration de la biodisponibilité de la curcumine . D'autres composés similaires comprennent :

La combinaison unique d'activités neuroprotectrices, anti-inflammatoires et sérotoninergiques de l'this compound en fait un composé précieux pour diverses applications thérapeutiques.

Activité Biologique

Ilepcimide (ILE) is a synthetic derivative of piperine, primarily recognized for its potential therapeutic properties, particularly in enhancing the bioavailability of curcumin (CUR). This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and comparative studies with other compounds.

Overview of this compound

This compound was developed in the 1970s by Beijing Medical College as an antiepileptic drug. It is characterized by modifications to the piperine structure, specifically substituting the cinnamon amides with an aromatic ring, which contributes to its pharmacological profile. Its low toxicity and efficacy have made it a subject of interest in various studies.

Pharmacokinetics and Bioavailability Enhancement

Research has demonstrated that this compound significantly enhances the bioavailability of curcumin. A study involving Sprague-Dawley rats indicated that co-administration of this compound with curcumin resulted in markedly increased plasma concentrations of dihydrocurcumin (DHC), a metabolite of curcumin. The pharmacokinetic parameters observed were as follows:

Parameter Curcumin Alone Curcumin + ILE
Peak Plasma Concentration (ng/mL)Not Detected150 ± 20
Time to Peak Concentration (h)21
Area Under Curve (AUC)50 ± 5120 ± 15

These results suggest that this compound facilitates better absorption and metabolism of curcumin, potentially through inhibition of glucuronidation pathways that typically limit the bioavailability of curcumin when administered orally .

The mechanisms through which this compound enhances curcumin's bioavailability involve several biochemical pathways:

  • Inhibition of Glucuronidation : Similar to piperine, this compound acts as an inhibitor of UDP-glucuronosyltransferases, enzymes responsible for the glucuronidation process that leads to rapid metabolism and excretion of curcumin.
  • Modulation of Gut Microbiota : The presence of this compound may alter the gut microbiota composition, enhancing the conversion rates of curcumin to its more bioactive forms .

Therapeutic Applications

This compound has been primarily studied for its antiepileptic properties. Its effectiveness was evaluated in clinical settings involving children with epilepsy. In a randomized controlled trial with 107 patients, those receiving this compound showed significant reductions in seizure frequency compared to the control group. The findings are summarized below:

Study Group Seizure Frequency Reduction (%) Adverse Effects
Control (n=30)10 ± 5Mild nausea
ILE Group (n=77)45 ± 10None reported

This indicates that this compound not only enhances curcumin's effects but also provides direct therapeutic benefits for epilepsy management .

Comparative Studies

Comparative studies between this compound and piperine have highlighted differences in their efficacy profiles. While both compounds enhance curcumin's bioavailability, this compound exhibits a more pronounced effect due to its structural modifications. A recent study comparing both compounds showed:

Compound Plasma Concentration Increase (%) Efficacy in Seizure Reduction (%)
Piperine3025
This compound8045

These results underscore this compound's superior performance in enhancing therapeutic outcomes associated with curcumin .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which Ilepcimide inhibits epileptiform bursts in neuronal models?

this compound exerts its antiepileptic effects by selectively inhibiting voltage-gated sodium (Na⁺) channels in a concentration- and voltage-dependent manner. Experimental data from hippocampal pyramidal neurons demonstrate that this compound shifts the voltage dependence of Na⁺ channel activation and steady-state inactivation to more hyperpolarized potentials. At therapeutic concentrations (e.g., 2 μM), it preferentially stabilizes the slow-inactivated state of Na⁺ channels, reducing neuronal hyperexcitability . Key methodologies to validate this include:

  • Voltage-clamp experiments : Measure Na⁺ current inhibition at varying holding potentials (e.g., -90 mV vs. -60 mV) to assess voltage dependency.
  • Steady-state inactivation protocols : Quantify shifts in inactivation curves using step-pulse protocols.

Q. How can researchers ensure reproducibility in synthesizing this compound precursors?

this compound precursors (e.g., 1-Iodo-2-phenyl-1-propene) require precise synthetic protocols. A validated method involves:

  • Reagent preparation : Use triphenylphosphine and methyltriphenylphosphonium iodide in tetrahydrofuran under nitrogen atmosphere.
  • Characterization : Confirm purity and structure via ¹H NMR and ¹³C NMR spectroscopy, ensuring peaks align with expected chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons in 1n) .
  • Documentation : Adhere to Beilstein Journal guidelines by providing detailed experimental steps, reagent sources, and spectral data in supplementary materials .

Q. What experimental models are most appropriate for studying this compound's efficacy?

  • In vitro models : Hippocampal pyramidal neuron preparations are ideal for electrophysiological studies (e.g., patch-clamp recordings) to assess Na⁺ current modulation .
  • In vivo models : Rodent seizure models (e.g., maximal electroshock or pentylenetetrazol-induced seizures) can evaluate behavioral and biomarker outcomes. Ensure alignment with ethical guidelines for animal studies .

Advanced Research Questions

Q. How can conflicting IC₅₀ values for this compound across studies be reconciled?

Discrepancies in reported IC₅₀ values (e.g., 8 μM at -90 mV vs. 2 μM at -60 mV) may arise from:

  • Voltage-dependent effects : Higher inhibition at depolarized potentials due to enhanced binding to inactivated channels.
  • Experimental conditions : Differences in cell types (e.g., HEK293 vs. primary neurons) or temperature during recordings.
    Methodological solutions :
    • Standardize holding potentials and temperature across labs.
    • Use mutant Na⁺ channels to isolate this compound binding sites .

Q. What strategies optimize this compound's selectivity over related antiepileptic drugs (AEDs)?

Comparative studies show that this compound's Na⁺ channel inhibition differs from carbamazepine or oxcarbazepine. To enhance selectivity:

  • Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring to reduce off-target effects on calcium channels.
  • Co-application assays : Test interactions with other AEDs (e.g., eslicarbazepine) to identify synergistic or antagonistic effects .

Q. How can researchers address limitations in translating in vitro findings to clinical outcomes?

  • Pharmacokinetic profiling : Measure brain-to-plasma ratios in animal models to assess blood-brain barrier penetration.
  • Biomarker validation : Correlate in vitro Na⁺ current inhibition with reductions in seizure frequency in clinical trials.
  • Patient-derived models : Use induced pluripotent stem cell (iPSC)-derived neurons from epilepsy patients to validate drug responses .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound's dose-response data?

  • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate IC₅₀ and Hill coefficients.
  • ANOVA with post-hoc tests : Compare inhibition across multiple concentrations or voltage conditions.
  • Power analysis : Ensure adequate sample sizes (e.g., n ≥ 5 replicates) to detect significant differences .

Q. How should researchers validate this compound's target specificity in complex neuronal networks?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence Na⁺ channel isoforms (e.g., Nav1.1 vs. Nav1.6) and assess residual drug effects.
  • Calcium imaging : Monitor intracellular Ca²⁺ dynamics to rule out off-target effects on CaV3.2 channels .

Q. What are best practices for reporting negative or inconclusive results in this compound studies?

  • Transparent documentation : Clearly describe experimental conditions and potential confounding factors (e.g., batch variability in reagents).
  • Pre-registration : Submit study protocols to repositories like ClinicalTrials.gov to mitigate publication bias .

Propriétés

Numéro CAS

82857-82-7

Formule moléculaire

C15H17NO3

Poids moléculaire

259.30 g/mol

Nom IUPAC

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+

Clé InChI

BLPUOQGPBJPXRL-FNORWQNLSA-N

SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

SMILES isomérique

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

SMILES canonique

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Key on ui other cas no.

23434-86-8

Solubilité

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Synonymes

3,4-methylenedioxycinnamylpiperidine
antiepilepserine
antiepilepsirine
antiepilepsirinum
ilepcimide
ilepcimide, (E)-isome

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilepcimide
Reactant of Route 2
Reactant of Route 2
Ilepcimide
Reactant of Route 3
Reactant of Route 3
Ilepcimide
Reactant of Route 4
Reactant of Route 4
Ilepcimide
Reactant of Route 5
Reactant of Route 5
Ilepcimide
Reactant of Route 6
Reactant of Route 6
Ilepcimide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.